molecular formula C8H10O4 B3029208 6,10-Dioxaspiro[4.5]decane-7,9-dione CAS No. 58093-05-3

6,10-Dioxaspiro[4.5]decane-7,9-dione

Cat. No. B3029208
CAS RN: 58093-05-3
M. Wt: 170.16 g/mol
InChI Key: FZGZIHCGKPRSLO-UHFFFAOYSA-N
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Description

6,10-Dioxaspiro[4.5]decane-7,9-dione is a compound that belongs to the class of oxaspirocyclic compounds. These compounds are characterized by their spirocyclic structure, which includes one or more oxygen atoms as part of the spiro junction. The specific compound has been the subject of research due to its interesting molecular structure and potential applications in various fields of chemistry.

Synthesis Analysis

The synthesis of related oxaspirocyclic compounds has been reported in the literature. For instance, the synthesis of 6,8,10-trinitro-1,4-dioxaspiro[4.5]decane was achieved by reducing the corresponding spirocyclic anionic δ-complex with potassium tetrahydroborate . Additionally, two new oxaspirocyclic compounds, which are derivatives of 6,10-dioxaspiro[4.5]decane-7,9-dione, have been synthesized and their structures determined by single crystal X-ray crystallography . These syntheses involve complex reactions and careful control of reaction conditions to achieve the desired products.

Molecular Structure Analysis

The molecular structure and conformation of 6,8,10-trinitro-1,4-dioxaspiro[4.5]decane, a related compound, were established using X-ray diffraction analysis and 1H NMR spectroscopy . For the derivatives of 6,10-dioxaspiro[4.5]decane-7,9-dione, single crystal X-ray crystallography provided detailed insights into their molecular structures, confirming the spirocyclic nature and the presence of various intra- and intermolecular interactions .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of oxaspirocyclic compounds often require precise control over the stereochemistry. Highly stereoselective syntheses of spiroacetal enol ethers, which are structurally related to 6,10-dioxaspiro[4.5]decane-7,9-dione, have been achieved. For example, (E)- and (Z)-2-methoxycarbonylmethylene-1,6-dioxaspiro[4.5]decanes were synthesized from an acyclic keto alcohol via intramolecular conjugate addition, with the selectivity of the isomers being controlled by the reaction conditions .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 6,10-dioxaspiro[4.5]decane-7,9-dione are not detailed in the provided papers, the studies on its derivatives offer some insights. The crystallographic data for the synthesized compounds reveal information about their density, space group, and unit cell parameters . These properties are crucial for understanding the behavior of the compounds under different conditions and can influence their reactivity and potential applications.

Scientific Research Applications

1. Crystal Structure and Synthesis

6,10-Dioxaspiro[4.5]decane-7,9-dione has been studied for its unique crystal structures and synthesis processes. Researchers have designed and synthesized compounds fused with the 6,10-dioxaspiro group, revealing their crystal structures through X-ray diffraction techniques. These studies contribute to the understanding of molecular configurations and potential applications in materials science (Zeng, Wang, & Jiang, 2018).

2. Fluorescence Properties

The fluorescence spectra of compounds containing the 6,10-dioxaspiro group have been investigated. These studies have shown distinct emission properties, indicating potential applications in the field of fluorescence-based sensors or imaging (Zeng & Wang, 2018).

3. Reactivity in Organic Synthesis

The reactivity of 6,10-dioxaspiro[4.5]decane-7,9-dione derivatives has been explored in various organic synthesis reactions. This includes their use in the Castagnoli-Cushman reaction with imines, showcasing enhanced reactivity and broad substrate scope. Such studies are crucial in developing new synthetic methodologies and compounds (Rashevskii et al., 2020).

4. Applications in Material Chemistry

Compounds derived from 6,10-dioxaspiro[4.5]decane-7,9-dione have been evaluated for their potential in material chemistry, including the study of their corrosion inhibition properties on mild steel. Such research is essential for developing new materials with enhanced durability and resistance to environmental factors (Chafiq et al., 2020).

5. Synthesis of Natural Products

The synthesis of natural products using 6,10-dioxaspiro[4.5]decane-7,9-dione derivatives has been a subject of study. This includes the total synthesis of complex molecules, demonstrating the versatility of these compounds in organic chemistry and pharmacology (Miyakoshi & Mukai, 2003).

Safety And Hazards

The safety information for 6,10-Dioxaspiro[4.5]decane-7,9-dione indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

6,10-dioxaspiro[4.5]decane-7,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c9-6-5-7(10)12-8(11-6)3-1-2-4-8/h1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZGZIHCGKPRSLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OC(=O)CC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378149
Record name 6,10-dioxaspiro[4.5]decane-7,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,10-Dioxaspiro[4.5]decane-7,9-dione

CAS RN

58093-05-3
Record name 6,10-dioxaspiro[4.5]decane-7,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,10-Dioxaspiro[4.5]decane-7,9-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
210
Citations
W Zeng, X Wang - Journal of Chemical Crystallography, 2019 - Springer
A new intermediate, C 22 H 30 N 2 O 8 (J0) was attained by reaction of 6,10-dioxaspiro[4.5]decane-7,9-dione with 1,1-dimethoxy-n,n-dimethyl-methanamin in ethanol. The two …
Number of citations: 6 link.springer.com
YC Zhang, WL Zeng - Zeitschrift für Kristallographie-New Crystal …, 2020 - degruyter.com
The crystal structure of 8-((4-chlorophenylamino)methylene)-6,10-dioxaspiro[4.5]decane-7,9-dione, C15H14ClNO4 Skip to content Should you have institutional access? Here's how to get it ... De …
Number of citations: 1 www.degruyter.com
X Wang, WL Zeng - Zeitschrift für Kristallographie-New Crystal …, 2019 - degruyter.com
Crystal structure of 8-(3,4-dimethylbenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione, C17H18O4 Skip to content Should you have institutional access? Here's how to get it ... De …
Number of citations: 1 www.degruyter.com
J Jiang, W Zeng - Crystals, 2016 - mdpi.com
Two new oxaspirocyclic compounds, 8-(4-(dimethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione (1) and 8-(4-hydroxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione (…
Number of citations: 6 www.mdpi.com
W Zeng, X Wang - Journal of Chemical Crystallography, 2019 - Springer
Correction to: Crystal Structures of Spiro Derivatives Including 6,10-Dioxaspiro[4.5]decane-7,9-dione Group and Their Spectral S Page 1 Vol:.(1234567890) Journal of Chemical Crystallography …
Number of citations: 0 link.springer.com
N Yan, Y Xiong, J Xia, P Rui, Z Lei, W Liao… - Chinese Journal of …, 2015 - sioc-journal.cn
A series of novel spirooxindole derivatives were synthesized by three-component domino Knoevenagel-Michael reaction between aldehydes, indole and 6, 10-dioxaspiro [4.5] decane-7…
Number of citations: 4 sioc-journal.cn
W Zeng, X Wang, X Kong, Y Zhang - Journal of Molecular Structure, 2023 - Elsevier
Two isomers of oxaspirocyclic compound: 3-cyclopentyl-1,5-dioxaspiro[5.5]undecane-2,4-dione (Z-1) and 8-cyclohexyl-6,10-dioxaspiro[4.5]decane-7,9-dione (Z-2) were synthesized by …
Number of citations: 0 www.sciencedirect.com
W Zeng, X Wang, Y Li, X Li, Y Zhang - Journal of Molecular Structure, 2022 - Elsevier
Two new spirocompounds have been obtained by two different routes. Compound A1 was prepared in a solution of TEAF to connect the trimethoxybenzyl unit with the dioxaspirounit by …
Number of citations: 3 www.sciencedirect.com
X Wang, Y Dong, W Zeng, X Zhang… - … -New Crystal Structures, 2022 - degruyter.com
C 19 H 25 NO 8 , monoclinic, P2 1 /n (no. 14), a = 10.149(2) Å, b = 12.338(3) Å, c = 15.898(3) Å, β = 97.58(3), V = 1973.2(7) Å 3 , Z = 4, R gt (F) = 0.0581, wR ref (F 2 ) = 0.1842, T = 293(2…
Number of citations: 2 www.degruyter.com
E Baum, W Zhang, S Li, Z Cai, D Holden… - ACS Chemical …, 2019 - ACS Publications
11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) catalyzes the conversion of cortisone to cortisol and controls a key pathway in the regulation of stress. Studies have implicated …
Number of citations: 10 pubs.acs.org

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